molecular formula C8H14O2 B11961180 3-Ethylhex-2-enoic acid CAS No. 63718-58-1

3-Ethylhex-2-enoic acid

Cat. No.: B11961180
CAS No.: 63718-58-1
M. Wt: 142.20 g/mol
InChI Key: WRPMHFHMXOUTTI-UHFFFAOYSA-N
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Description

3-Ethylhex-2-enoic acid is an α,β-unsaturated monocarboxylic acid with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is of significant interest in agricultural chemistry research, particularly for investigating the metabolism and mechanism of action of plant growth regulators, as evidenced by studies conducted on barley (Hordeum vulgare) . Researchers value this α,β-unsaturated acid as a building block in chemical synthesis and for exploring its physicochemical properties . As a member of the unsaturated acyclic monocarboxylic acids, it serves as a versatile intermediate for developing new chemical entities in various laboratory settings . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7(4-2)6-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPMHFHMXOUTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63718-58-1
Record name 3-Ethyl-2-hexenoic acid
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Advanced Synthetic Methodologies for 3 Ethylhex 2 Enoic Acid

Chemo- and Stereoselective Synthetic Pathways

The precise control over the chemical and spatial orientation of functional groups is a hallmark of modern organic synthesis. For a molecule like 3-ethylhex-2-enoic acid, which contains a crucial carbon-carbon double bond, the ability to dictate its position (chemo-selectivity) and geometry (stereoselectivity) is paramount.

Modified Knoevenagel Condensation for (E)-Alk-3-enoic Acid Synthesis

A significant advancement in the synthesis of β,γ-unsaturated acids, such as the structural isomer of the title compound, (E)-3-ethylhex-3-enoic acid, has been achieved through a modified Knoevenagel condensation. psu.edu This method provides high yields and excellent stereoselectivity for (E)-alk-3-enoic acids. The reaction typically involves the condensation of a straight-chain aldehyde with malonic acid. psu.edu

Key to the success of this modification is the use of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), at elevated temperatures (around 100 °C), with piperidinium (B107235) acetate (B1210297) as the catalyst. psu.edu This approach has been shown to produce (E)-alk-3-enoic acids with yields of 85–90% and stereoselectivity of 98–99%. psu.edu The use of DMSO is often preferred as it does not require the rigorous purification that DMF does. psu.edu

The condensation of an aldehyde with a monoester of malonic acid under similar conditions can yield the corresponding ester of an (E)-alk-3-enoic acid, albeit with slightly lower stereoselectivity (90–92%). psu.edu

Table 1: Synthesis of (E)-Alk-3-enoic Acids via Modified Knoevenagel Condensation

Aldehyde Reagent Catalyst Solvent Temperature (°C) Product Yield (%) Stereoselectivity (E/Z)
n-Octanal Malonic Acid Piperidinium Acetate DMSO 100 (E)-Dec-3-enoic acid 88 98:2
n-Heptanal Malonic Acid Piperidinium Acetate DMF 100 (E)-Non-3-enoic acid 85 99:1

Data sourced from research on modified Knoevenagel condensations for (E)-alk-3-enoic acids. psu.edulookchem.com

Aldol-Type Condensation Approaches for Related Unsaturated Carboxylic Acids

Aldol-type condensations are a cornerstone of carbon-carbon bond formation in organic chemistry. numberanalytics.com This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, forming a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. wikipedia.org While the classic aldol (B89426) condensation typically involves aldehydes and ketones, variations of this reaction can be employed to generate unsaturated carboxylic acids. wikipedia.orgbyjus.com

The reaction between two different carbonyl compounds is known as a crossed aldol condensation. wikipedia.org To achieve a synthetically useful outcome and avoid a complex mixture of products, one of the carbonyl compounds is often chosen to be non-enolizable (lacking α-hydrogens). wikipedia.org In the context of synthesizing α,β-unsaturated acids, an aldehyde could react with an enolate derived from a dicarboxylic acid derivative, which upon dehydration and subsequent decarboxylation would yield the desired product. The mechanism can be catalyzed by either acid or base. organicchemistrytutor.com Under basic conditions, an enolate is formed which then attacks the carbonyl carbon of the other reactant. wikipedia.org

Contemporary Strategies for Carbon-Carbon Bond Formation in Enolic Acids

Modern organic synthesis has expanded the toolbox for creating carbon-carbon bonds, offering novel pathways to enoic acids. Transition metal-catalyzed cross-coupling reactions have become a powerful strategy. rsc.org For instance, palladium-catalyzed reactions, such as the Suzuki and Heck couplings, allow for the formation of C-C bonds with high precision. numberanalytics.com These methods could be adapted to synthesize precursors to this compound. One could envision the coupling of an appropriate vinylboronic acid with an ethyl-substituted halide or vice versa.

Decarboxylative coupling reactions have also emerged as a modern and advantageous alternative to traditional methods that often require pre-formed organometallic reagents. rsc.org These reactions involve the cleavage of a C-C bond to a carboxylate group and the formation of a new carbon-carbon bond in its place, driven by the release of carbon dioxide. rsc.org

Furthermore, photocatalysis and electrocatalysis are at the forefront of emerging strategies for C-C bond formation, offering potentially more sustainable and efficient synthetic routes under mild conditions. numberanalytics.com These methods utilize light or an electric potential, respectively, to activate catalysts and drive the desired transformations. numberanalytics.com

Investigation of Reaction Mechanisms and Catalysis in Synthesis

Understanding the step-by-step pathway of a reaction and the role of the catalyst is crucial for optimizing reaction conditions and achieving the desired outcome.

In the modified Knoevenagel condensation for (E)-alk-3-enoic acids, the mechanism is thought to involve initial condensation to form an α,β-unsaturated dicarboxylic acid intermediate. The piperidinium acetate catalyst facilitates both the initial condensation and the subsequent decarboxylation. The stereochemical outcome is influenced by the transition state of the decarboxylation step, which preferentially leads to the more stable (E)-isomer. organic-chemistry.org

The aldol condensation mechanism is well-established and proceeds differently under acidic and basic conditions. In a base-catalyzed reaction, a hydroxide (B78521) ion deprotonates the α-carbon of an enolizable carbonyl compound to form a nucleophilic enolate ion. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule. The resulting alkoxide is protonated to give a β-hydroxy carbonyl compound. wikipedia.org Subsequent dehydration, often promoted by heat, leads to the α,β-unsaturated product. wikipedia.org

Catalysis is central to the success of these synthetic methods. In the Knoevenagel condensation, the choice of base is critical. While strong bases can be used, milder bases like piperidine (B6355638) are often sufficient and can offer better control. organic-chemistry.org In modern C-C bond-forming reactions, transition metal catalysts, particularly those based on palladium and nickel, are instrumental in facilitating cross-coupling reactions. numberanalytics.com The ligand environment around the metal center plays a crucial role in the catalyst's activity and selectivity. Organocatalysis, which uses small organic molecules as catalysts, has also gained prominence. For example, amines can catalyze aldol-type reactions by forming enamine intermediates. rsc.org

Sustainable and Green Chemical Synthesis Approaches to this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of α,β-unsaturated carboxylic acids, several green approaches are being explored. One strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. acs.org For example, reconstructed hydrotalcite has been shown to be a highly active heterogeneous base catalyst for C-C bond formations in the presence of water. organic-chemistry.org

The development of solvent-free reaction conditions is another key area of green chemistry. Mechanochemical-assisted synthesis, where mechanical force is used to initiate a reaction, has been successfully applied to the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, avoiding the need for bulk solvents. rsc.org Similarly, performing Knoevenagel condensations in aqueous media or using ionic liquids as recyclable reaction media represents a greener alternative to traditional organic solvents. organic-chemistry.orgresearchgate.netresearchgate.net

Nickel-catalyzed direct carboxylation of olefins with carbon dioxide is a highly atom-economical approach for synthesizing α,β-unsaturated carboxylic acids. hte-company.com This method utilizes a cheap and abundant C1 building block (CO2) and allows for a one-pot synthesis, which is industrially significant. hte-company.com Furthermore, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids provides an efficient route to chiral carboxylic acids using earth-abundant metals instead of precious noble metals. bohrium.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-3-Ethylhex-3-enoic acid
Malonic acid
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Piperidinium acetate
(E)-Dec-3-enoic acid
(E)-Non-3-enoic acid
Monoethyl malonate
Ethyl (E)-dec-3-enoate
n-Octanal
n-Heptanal
β-hydroxy aldehyde
β-hydroxy ketone
α,β-unsaturated carbonyl compound
Vinylboronic acid
Carbon dioxide
Piperidine
Hydrotalcite
Water
Ionic liquids
Cobalt
Nickel

Chemical Reactivity and Derivatization of 3 Ethylhex 2 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The electron-withdrawing nature of the carboxyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the π-electrons of the double bond can also act as a nucleophile, participating in reactions with electrophiles.

Electrophilic Addition Reactions

Electrophilic addition to the double bond of α,β-unsaturated carboxylic acids like 3-ethylhex-2-enoic acid is a well-established transformation. The reaction is initiated by the attack of the π-electrons of the alkene on an electrophile. This typically proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation, for instance, involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond. The presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity of these additions. While specific studies on this compound are not extensively documented, the general mechanism for α,β-unsaturated carbonyl compounds suggests that the reaction proceeds via a halonium ion intermediate.

Reaction Reagents Product Typical Conditions
BrominationBr₂ in CCl₄2,3-Dibromo-3-ethylhexanoic acidRoom temperature
HydrohalogenationHBr3-Bromo-3-ethylhexanoic acidVaries, can be influenced by radical initiators

Nucleophilic Addition and Conjugate Addition Chemistry

One of the most significant reaction pathways for α,β-unsaturated carbonyl compounds is nucleophilic conjugate addition, also known as Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. This mode of attack is favored due to the resonance stabilization of the resulting enolate intermediate.

A wide range of nucleophiles can participate in conjugate addition reactions with derivatives of this compound, such as its esters. These include soft nucleophiles like organocuprates (Gilman reagents), enamines, and stabilized enolates. The 1,4-addition of organocuprates is a particularly effective method for forming carbon-carbon bonds at the β-position.

Nucleophile Type Example Reagent Product Type Key Features
Organocuprates(CH₃)₂CuLiβ-Alkylated carboxylic acid derivativeHigh selectivity for 1,4-addition
EnolatesSodium diethyl malonate1,5-Dicarbonyl compound derivativeForms a new C-C bond at the β-position
AminesDiethylamineβ-Amino acid derivativeReversible addition, often thermodynamically controlled
ThiolsThiophenolβ-Thioether carboxylic acid derivativeGenerally proceeds with high yield

Cycloaddition Chemistry and Pericyclic Reactions

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. As a dienophile, it can react with conjugated dienes in a [4+2] cycloaddition, or Diels-Alder reaction, to form a six-membered ring. The electron-withdrawing nature of the carboxylic acid group activates the double bond for this type of transformation.

Furthermore, under photochemical conditions, α,β-unsaturated carbonyl compounds can undergo [2+2] cycloadditions with other alkenes to form cyclobutane derivatives. These reactions often proceed through a triplet excited state and the formation of a 1,4-biradical intermediate.

Reaction Type Reactant Partner Product Conditions
[4+2] Cycloaddition1,3-ButadieneSubstituted cyclohexenecarboxylic acidThermal
[2+2] CycloadditionEthyleneSubstituted cyclobutanecarboxylic acidPhotochemical

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle for a variety of transformations, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation Research

Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. Due to potential steric hindrance from the ethyl group at the 3-position, reaction conditions may need to be optimized for high yields.

Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. Direct amidation requires high temperatures to drive off the water formed. A documented example includes the synthesis of an amide of (E)-2-ethylhex-2-enoic acid with pantetheine dimethyl ketal using N,N-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as coupling agents.

Reaction Reagents Product Typical Conditions
Fischer EsterificationEthanol, H₂SO₄ (catalyst)Ethyl 3-ethylhex-2-enoateReflux
AmidationAniline, high temperatureN-Phenyl-3-ethylhex-2-enamideHeat, removal of water
Peptide CouplingPantetheine dimethyl ketal, EDC, DMAPN-(pantetheine dimethyl ketal)-3-ethylhex-2-enamideRoom temperature in CH₂Cl₂

Reduction and Oxidation Reactions

The functional groups of this compound can be selectively reduced or oxidized. Catalytic hydrogenation can reduce the carbon-carbon double bond to yield 3-ethylhexanoic acid. Under more forcing conditions, the carboxylic acid group can also be reduced to a primary alcohol.

The double bond is susceptible to oxidation. Epoxidation, for example, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring. More aggressive oxidation, such as ozonolysis followed by an oxidative workup, would lead to the cleavage of the double bond, yielding smaller carboxylic acids and ketones.

Reaction Reagents Product(s) Selectivity
Catalytic HydrogenationH₂, Pd/C3-Ethylhexanoic acidSelective for C=C bond under mild conditions
Epoxidationm-CPBA3-Ethyl-2,3-epoxyhexanoic acidReacts at the C=C bond
Oxidative Cleavage1. O₃; 2. H₂O₂2-Pentanone and glyoxylic acidCleavage of the C=C bond

Rearrangement Reactions and Isomerization Studies

While specific rearrangement studies directly involving this compound are not extensively documented in publicly available literature, the reactivity patterns of α,β-unsaturated carboxylic acids provide a framework for understanding its potential transformations. A key isomerization pathway for this class of compounds is the migration of the double bond.

Under the influence of a strong base, α,β-unsaturated carboxylic acids can undergo interconversion with their β,γ-unsaturated isomers. For this compound, this would involve a reversible shift of the double bond from the C2-C3 position to the C3-C4 position, yielding 3-ethylhex-3-enoic acid. This isomerization is typically driven by the relative thermodynamic stabilities of the conjugated and deconjugated forms.

Photochemical isomerization represents another potential transformation for α,β-unsaturated systems. Exposure to ultraviolet radiation can induce cis-trans isomerization around the double bond. Although this compound is typically encountered as the more stable E (trans) isomer, photochemical conditions could potentially lead to the formation of the Z (cis) isomer.

It is important to note that while these isomerization reactions are well-established for the general class of α,β-unsaturated carboxylic acids, the specific equilibrium and reaction kinetics for this compound would be influenced by the steric and electronic effects of the ethyl and propyl substituents.

Development of Novel Chemical Entities from this compound

The unique structural features of this compound make it a valuable starting material for the synthesis of more complex molecules, including various heterocyclic compounds and functionalized acyclic derivatives.

Lactones, which are cyclic esters, can be synthesized from unsaturated carboxylic acids through intramolecular cyclization. For this compound, this would typically require modification of the carbon chain to introduce a hydroxyl group at a suitable position for intramolecular esterification. For example, hydroxylation of the double bond or functionalization of the alkyl chain could provide the necessary precursor for the formation of γ-lactones (five-membered rings) or δ-lactones (six-membered rings).

Palladium-catalyzed dehydrogenative lactonization is a modern synthetic method that could potentially be applied. This process involves the intramolecular C-H activation of a saturated C-H bond and subsequent C-O bond formation to create an unsaturated lactone.

The synthesis of macrolactones, which are large-ring lactones, from precursors derived from this compound is also conceivable. Ring-closing metathesis (RCM) is a powerful technique for the formation of large rings. A derivative of this compound containing a terminal alkene at the end of the alkyl chain could undergo RCM to yield a macrolactone.

Lactone Type General Synthetic Approach Potential Precursor from this compound
γ-LactoneIntramolecular EsterificationHydroxylated derivative of this compound
δ-LactoneIntramolecular EsterificationHydroxylated derivative of this compound
Unsaturated LactonePalladium-catalyzed Dehydrogenative Lactonization3-Ethylhexanoic acid (saturated analogue)
MacrolactoneRing-Closing MetathesisDerivative with a terminal alkene

The direct conversion of α,β-unsaturated carboxylic acids, such as this compound, to homoallylic alcohols is not a standard transformation. Homoallylic alcohols are typically synthesized through the addition of an allyl group to a carbonyl compound.

However, this compound can be a precursor to related allylic compounds. A significant reaction is the reduction of the carboxylic acid functionality. Biocatalytic methods, utilizing enzymes such as carboxylic acid reductases (CARs), have been developed for the reduction of α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.orgsemanticscholar.orgresearchgate.net In the case of this compound, this would yield 3-ethylhex-2-en-1-ol. This transformation preserves the carbon-carbon double bond in its original position.

Furthermore, the α-position of unsaturated carboxylic acids can be functionalized. The α-alkylation of unsaturated carboxylic acids with allylic compounds has been reported, which would introduce an allyl group at the carbon adjacent to the carboxyl group. researchgate.net This would result in a more complex branched unsaturated acid, which could then be further elaborated.

Target Compound General Synthetic Approach Product from this compound
Allylic AlcoholBiocatalytic Reduction3-Ethylhex-2-en-1-ol
α-Allylated Carboxylic Acidα-Alkylation with an Allylic Compound2-allyl-3-ethylhex-2-enoic acid

Advanced Spectroscopic and Chromatographic Analysis of 3 Ethylhex 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provide foundational information regarding the chemical environment of the hydrogen and carbon atoms within the 3-Ethylhex-2-enoic acid molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal proximities between neighboring protons.

Based on established principles of NMR spectroscopy and data from structurally related compounds, the expected chemical shifts for this compound are presented below. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a high chemical shift value. The vinylic proton at the C2 position will resonate in the olefinic region of the spectrum. The remaining aliphatic protons will appear at lower chemical shift values, with their multiplicity determined by the number of adjacent protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The two sp² hybridized carbons of the double bond will resonate in the olefinic region, and the remaining sp³ hybridized carbons will appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (COOH)10.0 - 12.0 (s, 1H)170.0 - 175.0
2 (CH)5.7 - 6.0 (s, 1H)115.0 - 120.0
3 (C)-150.0 - 155.0
4 (CH₂)2.1 - 2.3 (q, 2H)30.0 - 35.0
5 (CH₂)1.4 - 1.6 (sext, 2H)20.0 - 25.0
6 (CH₃)0.9 - 1.1 (t, 3H)13.0 - 15.0
7 (CH₂)2.0 - 2.2 (q, 2H)25.0 - 30.0
8 (CH₃)1.0 - 1.2 (t, 3H)12.0 - 14.0

Note: s = singlet, t = triplet, q = quartet, sext = sextet. Predicted values are based on analogous structures and empirical NMR prediction tools.

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a more detailed picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons of the ethyl group at C3 (H8 to H7) and the protons of the propyl group at C3 (H6 to H5, and H5 to H4).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each proton signal will show a correlation to the carbon atom to which it is attached, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and alkene functionalities. rsc.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1680-1710
Alkene (C=C)Stretching1640-1680
Alkane (C-H)Stretching2850-3000

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretching absorption confirms the presence of the carbonyl group, and the C=C stretching absorption indicates the presence of the double bond.

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (142.20 g/mol ). The fragmentation pattern will be influenced by the presence of the carboxylic acid and the alkyl chain. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). Alpha-cleavage and McLafferty rearrangements are also possible fragmentation routes.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
142[M]⁺ (Molecular Ion)
125[M - OH]⁺
97[M - COOH]⁺
113[M - C₂H₅]⁺
99[M - C₃H₅]⁺

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton to a trimethylsilyl (B98337) (TMS) group.

A typical GC-MS method would involve:

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms.

Injection: Split or splitless injection depending on the concentration of the analyte.

Oven Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation of components.

MS Detection: Electron ionization (EI) at 70 eV, with scanning a mass range of, for example, m/z 40-400.

Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of less volatile and more polar compounds like carboxylic acids, often without the need for derivatization. Reversed-phase liquid chromatography is a common approach.

A representative LC-MS method could include:

Column: A C18 or C8 reversed-phase column.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic or acetic acid to improve peak shape and ionization) and an organic phase (e.g., acetonitrile (B52724) or methanol).

Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode ([M-H]⁻) for carboxylic acids, as it readily deprotonates the acidic proton.

MS Detection: A quadrupole or time-of-flight (TOF) mass analyzer can be used to detect the ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, with a molecular formula of C8H14O2, the theoretical exact mass can be calculated by summing the masses of its constituent atoms.

HRMS analysis provides the monoisotopic mass, which is the mass of the ion with the most abundant isotopes of its constituent elements. The experimentally determined exact mass is then compared to the theoretical value, with minimal deviation confirming the compound's elemental formula.

Table 1: Exact Mass Data for this compound

Parameter Value
Molecular Formula C8H14O2
Theoretical Exact Mass 142.099379685 Da
Monoisotopic Mass 142.099379685 Da

Data sourced from PubChem. nih.gov

Advanced Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are fundamental for separating this compound from complex matrices, assessing its purity, and performing quantitative analysis. The selection of a specific method depends on the compound's volatility, polarity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For carboxylic acids like this compound, reverse-phase (RP) HPLC is a common approach. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the two phases. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. sielc.com Detection can be achieved using a UV detector, as the carbon-carbon double bond and carboxyl group provide some UV absorbance, or more universally with a mass spectrometer (LC-MS).

Table 2: Illustrative HPLC Method Parameters for a Related Compound (Ethyl Hex-3-enoate)

Parameter Condition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a moderately volatile carboxylic acid, is well-suited for GC analysis. For acidic compounds, derivatization is sometimes employed to improve peak shape and thermal stability by converting the polar carboxyl group into a less polar ester (e.g., a methyl or silyl (B83357) ester). mdpi.com

The separation is achieved on a capillary column with a specific stationary phase, chosen based on polarity. A common non-polar column is a 5% diphenyl-95% dimethyl polysiloxane phase. nih.gov The retention time of the compound is a key identifier. GC is almost always coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the molecule. ebi.ac.uk

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For the analysis of volatile organic compounds (VOCs) like this compound in complex samples (e.g., biological fluids or food matrices), Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique. mdpi.com This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com

Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and analysis by MS. mdpi.comnih.gov The choice of fiber coating is critical; for a compound of intermediate polarity like this compound, a mixed-phase fiber such as Polydimethylsiloxane/Carboxen/Divinylbenzene (PDMS/CAR/DVB) is often effective. mdpi.com This combination of techniques (HS-SPME-GC-MS) provides excellent sensitivity and selectivity for trace-level analysis of volatile compounds. nih.govsemanticscholar.org

Table 3: Common HS-SPME Parameters

Parameter Typical Setting/Material Purpose
Fiber Coating PDMS, PDMS/CAR/DVB Adsorbs volatile analytes from the headspace. nih.govmdpi.com
Extraction Temperature 40-60 °C Facilitates the volatilization of analytes into the headspace. nih.gov
Extraction Time 20-50 min Allows for equilibrium or pre-equilibrium partitioning of analytes onto the fiber. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of this compound itself may be challenging if it is a liquid or low-melting solid at room temperature, its derivatives (such as salts or amides) can often be crystallized. X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique can confirm the compound's constitution, configuration (e.g., the E or Z geometry of the double bond), and conformation.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For α,β-unsaturated carboxylic acids, a common structural feature observed in the solid state is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com Analysis of the crystal structure provides precise data on bond lengths, bond angles, and torsion angles. researchgate.net

Table 4: Representative Crystallographic Data for a Structurally Similar Compound ((E)-non-2-enoic acid)

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Key Structural Feature Formation of hydrogen-bonded carboxylic acid inversion dimers. researchgate.netmdpi.com

This data illustrates the type of information obtained from X-ray crystallography of related unsaturated carboxylic acids. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Ethylhex 2 Enoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of a compound like 3-Ethylhex-2-enoic acid. These methods provide insights into bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). These calculations would provide insights into the molecule's reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
Energy Gap (eV) Data not available
Dipole Moment (Debye) Data not available

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. For this compound, methods like Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory could be used to obtain a more detailed understanding of its electronic structure and to validate the results from DFT methods. These calculations are computationally more intensive but can offer higher accuracy for certain properties.

Conformational Analysis and Potential Energy Surface Mapping

A comprehensive conformational analysis of this compound would involve mapping its potential energy surface to identify all stable conformers and the energy barriers for their interconversion. This is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions. Such a study would typically involve systematically rotating the single bonds within the molecule and calculating the energy at each step.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This would involve locating the transition state structures for potential reactions, such as esterification or addition reactions at the double bond. Characterizing these transition states would provide critical information about the reaction kinetics and pathways.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solution phase. These simulations would model the interactions between the acid and solvent molecules over time, providing insights into solvation effects, diffusion coefficients, and the radial distribution functions. This information is valuable for understanding its behavior in various chemical environments.

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are capable of predicting various spectroscopic parameters. For this compound, these predictions would be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities could be calculated to help interpret the experimental IR spectrum and identify characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Hartree-Fock

Computational Analysis of this compound: Exploring Molecular Interactions

Molecular docking is a computational method that simulates the interaction between a ligand (in this case, this compound) and a receptor (such as an enzyme or a cell surface receptor). The process involves predicting the preferred orientation of the ligand when bound to the receptor to form a stable complex. The strength of this interaction is typically quantified by a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

In the absence of direct studies on this compound, a hypothetical molecular docking study would involve several key steps. Initially, the three-dimensional structures of both this compound and the target protein would be obtained or modeled. Docking software would then be used to explore various possible binding poses of the ligand within the receptor's binding pocket.

The analysis of a hypothetical docking simulation would focus on identifying the key intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Formed between the carboxylic acid group of this compound and polar amino acid residues in the receptor's active site.

Hydrophobic Interactions: Involving the ethyl and hexyl chains of the molecule and nonpolar residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between the atoms of the ligand and the receptor.

The results of such a study would typically be presented in a data table, summarizing the binding energies and the specific amino acid residues involved in the interactions for the most favorable docking poses.

Table 5.6.1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Docking PoseBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
1-7.5Arg120, Tyr355Hydrogen Bond, π-Alkyl
2-7.2Val349, Leu531Hydrophobic
3-6.9Ser530Hydrogen Bond

It is crucial to emphasize that the data presented above is purely illustrative and not based on actual experimental or computational results for this compound. The lack of specific research in this area highlights a potential avenue for future computational studies to elucidate the biological activity and potential molecular targets of this compound. Such research would be invaluable in understanding its mechanism of action and exploring its potential therapeutic applications.

Research Applications and Future Outlook of 3 Ethylhex 2 Enoic Acid

Application as a Chemical Building Block in Polymer Science Research

The dual functionality of 3-Ethylhex-2-enoic acid—a polymerizable double bond and a reactive carboxylic acid group—positions it as a potentially valuable building block in polymer science. Carboxylic acids are fundamental in the synthesis of numerous polymers, particularly polyesters. researchgate.netnih.gov

In principle, this compound could be utilized in polyester synthesis in several ways. The carboxylic acid group can undergo esterification reactions with diols or polyols through polycondensation to form the polyester backbone. researchgate.netnih.gov This is a standard method for producing aliphatic polyesters. nih.gov

Furthermore, the presence of the α,β-unsaturated double bond allows for its potential use as a comonomer in addition polymerization or copolymerization with other vinyl monomers, such as styrenes or acrylates. nih.gov This could introduce carboxylic acid functionality along the polymer chain, which is a common strategy to modify polymer properties. For instance, the incorporation of acidic comonomers is known to influence the thermal behavior of polymers like polyacrylonitrile.

Detailed experimental studies on the homopolymerization of this compound or its copolymerization behavior with specific monomers are not extensively documented in current research literature.

The incorporation of a monomer like this compound into a polymer backbone could lead to materials with tailored properties. The alkyl side chain (ethyl and propyl groups) would be expected to influence the polymer's physical characteristics, such as its glass transition temperature, solubility, and mechanical flexibility, by increasing the free volume and reducing intermolecular chain packing.

The carboxylic acid moieties, if preserved as side groups after polymerization through the double bond, could offer sites for post-polymerization modification. These acid groups could be used to:

Improve adhesion: Carboxylic acid groups are known to promote adhesion to polar substrates.

Introduce cross-linking: The acid groups can react with cross-linking agents like epoxides or isocyanates to form thermoset networks.

Modify solubility: The polarity of the acid group can be used to control the polymer's solubility in aqueous or polar solvents.

Research into these specific applications for polymers derived from this compound remains a prospective area for future investigation.

Utilization as an Intermediate in Advanced Organic Synthesis for Specialty Chemicals

α,β-Unsaturated carboxylic acids are versatile intermediates in organic synthesis. britannica.comorganic-chemistry.org The conjugated system in this compound allows for a variety of chemical transformations, making it a potential precursor for specialty chemicals.

Key potential reactions include:

Conjugate Addition: The double bond is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position.

Reduction: The double bond and the carboxylic acid can be selectively reduced. For example, catalytic hydrogenation could saturate the carbon-carbon double bond, while more powerful reducing agents could reduce the carboxylic acid to an alcohol.

Derivatization: The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides, which are themselves valuable synthetic intermediates. organic-chemistry.org

While general synthetic routes for α,β-unsaturated carboxylic acids are well-established, specific examples of this compound being used as a named intermediate in the synthesis of high-value specialty chemicals are not prominent in the literature.

Advances in Catalysis with this compound Derivatives

Carboxylic acids and their derivatives can play a role in catalysis, often as ligands that coordinate to a metal center, thereby modifying the catalyst's activity and selectivity. researchgate.net It is known that carboxylic acid additives can act as co-ligands and modulate the reactivity of metal complexes in oxidation catalysis. mdpi.com For instance, the addition of certain carboxylic acids can greatly facilitate reactivity in direct arylation polymerization (DArP) by lowering the activation energy of the C-H abstraction step. osti.gov

Derivatives of this compound, such as its esters or amides, could be designed as ligands for transition metal catalysts. The electronic properties of the metal center could be tuned by the conjugated system and the substituents on the ligand. Such complexes could potentially find applications in various catalytic processes, including:

Oxidation reactions ulisboa.pt

Polymerization catalysis epa.gov

Asymmetric hydrogenation

However, the synthesis of specific catalysts based on this compound derivatives and the study of their catalytic performance is an area that requires further research.

Methodological Contributions to Organic Chemistry and Materials Science

The study of molecules like this compound contributes to the broader understanding of chemical principles in organic chemistry and materials science. patsnap.com As an α,β-unsaturated carboxylic acid, its reactivity patterns provide examples for understanding fundamental reaction mechanisms, such as conjugate addition and pericyclic reactions.

In materials science, understanding how the structure of a monomer like this compound—with its specific steric bulk and functional groups—translates into the macroscopic properties of a polymer is a key aspect of structure-property relationship studies. Research involving this and similar molecules helps to build predictive models for designing new materials with desired characteristics. Although general principles are well understood, specific methodological studies highlighting this compound have not been identified.

Emerging Areas of Research for this compound, including Systems Chemistry and Supramolecular Assembly

The self-assembly of molecules into more complex, ordered structures is a cornerstone of supramolecular chemistry. nih.govresearchgate.net Carboxylic acids are particularly effective functional groups for directing self-assembly because they can form robust and directional hydrogen bonds, typically resulting in a dimeric structure.

This compound has the potential to act as a building block in supramolecular chemistry. The carboxylic acid group could participate in hydrogen bonding to form dimers, chains, or more complex networks. The alkyl chains would influence the packing of these assemblies and their interactions with solvents or surfaces. Such self-assembled systems could find applications in:

Crystal engineering: Directing the formation of specific crystal structures.

Gel formation: Creating soft materials through the formation of an extended molecular network.

Surface modification: Forming self-assembled monolayers on various substrates.

While the principles of supramolecular assembly are well-established for carboxylic acids, the specific use of this compound in the fields of systems chemistry and supramolecular assembly is an emerging area that remains to be explored in detail.

Q & A

Q. What are the established synthetic pathways for 3-Ethylhex-2-enoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification or condensation reactions. For example, a common approach is the acid-catalyzed esterification of ethylhexanol with acrylic acid derivatives. Key variables include temperature (optimized between 60–80°C), catalyst type (e.g., sulfuric acid vs. enzymatic catalysts), and solvent polarity . Yield and purity are assessed via gas chromatography (GC) or HPLC, with purity thresholds ≥95% recommended for biochemical studies. Challenges include side reactions (e.g., isomerization) under prolonged heating, necessitating real-time monitoring via FTIR for functional group tracking .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural analysis : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the α,β-unsaturated carboxylic acid moiety. Key peaks include a downfield shift for the enoic proton (~6.5–7.0 ppm) and carboxylic proton (~12 ppm) .
  • Physicochemical properties : Determine pKa via potentiometric titration (expected range: 4.2–4.8 due to conjugation stabilization). LogP values (measured via shake-flask method) indicate hydrophobicity, critical for bioavailability studies .

Q. What standardized protocols exist for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Design dose-response experiments using purified enzymes (e.g., lipases or dehydrogenases). For example, in a Michaelis-Menten kinetics setup:
  • Vary substrate concentrations (0.1–10 mM) with fixed inhibitor (this compound) levels.
  • Measure initial reaction rates via spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenases).
  • Calculate KiK_i (inhibition constant) using Lineweaver-Burk plots or nonlinear regression .
  • Critical controls : Include blanks without enzyme/inhibitor and validate assay reproducibility with triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from:
  • Model-specific factors : Cell membrane permeability differences (e.g., prokaryotic vs. eukaryotic systems). Validate via comparative assays using isogenic cell lines .
  • Compound stability : Perform stability studies (e.g., HPLC tracking over 24h in assay buffers) to rule out degradation artifacts .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance thresholds. Report effect sizes (Cohen’s d) to contextualize biological relevance .

Q. What advanced computational strategies can predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cyclooxygenase-2). Prioritize docking grids near catalytic sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify key residue interactions (e.g., hydrogen bonds with Ser530) .
  • Validation : Cross-reference computational results with mutagenesis data (e.g., alanine-scanning experiments) .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation studies : Exclude UV light (λ = 254–365 nm) in controlled reactors. Monitor degradation products via LC-MS/MS and quantify half-lives .
  • Microbial biodegradation : Use soil slurry assays with 14C^{14} \text{C}-labeled compound to track mineralization rates. Isolate microbial consortia via selective enrichment cultures .
  • Data interpretation : Apply first-order kinetics models and report environmental half-lives (t1/2t_{1/2}) under varying pH/temperature conditions .

Data Presentation and Analysis Guidelines

  • Tables :

    ParameterMethodAcceptable RangeReference
    PurityHPLC (C18 column)≥95%
    KiK_iEnzyme inhibition assay0.1–10 µM
    LogPShake-flask method2.5–3.5
  • Statistical Tools : Use R or GraphPad Prism for ANOVA, PCA, and nonlinear regression. Ensure raw data is archived in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.